{3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
CAS No.:
Cat. No.: VC13446929
Molecular Formula: C16H30N2O4
Molecular Weight: 314.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H30N2O4 |
|---|---|
| Molecular Weight | 314.42 g/mol |
| IUPAC Name | 2-[3-[[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]methyl]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C16H30N2O4/c1-12(2)18(15(21)22-16(3,4)5)10-13-7-6-8-17(9-13)11-14(19)20/h12-13H,6-11H2,1-5H3,(H,19,20) |
| Standard InChI Key | LSOPXNJVKDXCOE-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(CC1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with an acetic acid group and at the 3-position with a Boc-protected isopropylaminomethyl chain. The Boc group (tert-butoxycarbonyl) serves as a transient protective moiety for the secondary amine, a strategy widely employed in peptide and heterocyclic synthesis to prevent unwanted side reactions during multi-step processes. The piperidine ring adopts a chair conformation, with the bulky Boc-isopropylaminomethyl group occupying an equatorial position to minimize steric strain.
Physicochemical Characteristics
Key physicochemical parameters derived from computational and experimental studies include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 314.42 g/mol | Experimental |
| LogP (octanol-water) | 1.24 (consensus) | XLOGP3, WLOGP, MLOGP |
| Solubility (ESOL) | 4.48 mg/mL (0.0195 mol/L) | ESOL prediction |
| Topological Polar Surface Area | 66.84 Ų | SILICOS-IT |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
The compound exhibits moderate lipophilicity (LogP ~1.24), suggesting favorable membrane permeability, while its polar surface area (66.84 Ų) aligns with guidelines for central nervous system (CNS) penetration. Solubility predictions indicate moderate aqueous solubility, necessitating organic co-solvents for laboratory handling.
Synthesis and Manufacturing
Strategic Approaches
The synthesis of {3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves sequential functionalization of the piperidine scaffold:
-
Introduction of the Boc-Protected Amine:
Isopropylamine is reacted with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form the Boc-protected intermediate. This step ensures chemoselective protection of the amine group. -
Piperidine Functionalization:
The Boc-isopropylaminomethyl group is introduced at the 3-position of piperidine via reductive amination or alkylation. For example, condensation of Boc-isopropylamine with piperidine-3-carbaldehyde under hydrogenation conditions yields the substituted piperidine. -
Acetic Acid Substituent Addition:
The acetic acid moiety is installed at the 1-position through nucleophilic substitution or coupling reactions. A representative method involves reacting the piperidine intermediate with bromoacetic acid in the presence of a base such as triethylamine.
Comparative Synthetic Routes
Data from analogous compounds, such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, highlight the utility of carbodiimide-based coupling agents (e.g., EDC/HOBt) for introducing carboxylic acid groups . For instance, the synthesis of 1-Boc-piperidine-4-carboxylic acid derivatives employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation with aryl amines . These conditions could be adapted for introducing the acetic acid group in the target compound.
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s structural motifs align with pharmacophores found in neurologically active agents. Piperidine derivatives are prevalent in dopamine receptor modulators, sigma-1 receptor ligands, and acetylcholinesterase inhibitors. The Boc group enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid), allowing sequential functionalization in multi-step syntheses.
Case Study: Antiviral Agents
A synthesis protocol for the related compound 1-Boc-piperidine-4-carboxylic acid demonstrates its coupling with methyl 2-amino-3-hydroxybenzoate to form benzoxazole derivatives, which exhibit antiviral activity . By analogy, {3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid could serve as a precursor for protease inhibitors or viral entry blockers, leveraging its amine and carboxylic acid functionalities for target engagement.
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